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Compound of Interest

5-(4-Hydroxyphenyl)-5-phenyl-d5-

Compound Name:
hydantoin-2,4,5-13C3

Cat. No.: B12414826

Get Quote

\ J

High-Precision Metabolite Quantitation & CYP2C9 Phenotyping

Executive Summary

This technical guide details the application of p-Hydroxyphenytoin-d5-13C3 (5-(4-
Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3), a highly stable, heavy-labeled internal
standard (IS) used in the quantification of the primary phenytoin metabolite, p-
hydroxyphenytoin (p-HPPH).

In therapeutic drug monitoring (TDM) and pharmacogenomic studies, the accuracy of p-HPPH
measurement is critical for assessing CYP2C9 activity. This guide explains why the +8 Da
mass shift provided by this specific isotopologue is superior to standard deuterated analogs
(e.g., d5 or d10) for eliminating cross-talk in high-concentration assays.

Part 1: Nomenclature & Chemical Identity[1]

The compound is a stable isotope-labeled derivative of 5-(4-hydroxyphenyl)-5-phenylhydantoin,
the major metabolite of the anti-epileptic drug Phenytoin.
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Specification

Common Name

p-Hydroxyphenytoin-d5-13C3

Systematic Name

5-(4-Hydroxyphenyl)-5-(phenyl-d5)-hydantoin-
2,4,5-13C3

Alternative Names

4'-HPPH-d5-13C3; p-HPPH-d5-13C3; 5-(4-
hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4-
dione-13C3

Chemical Formula

C1213C3H7DsN203

Molecular Weight

~276.3 Da (Parent: 268.27 Da; Shift: +8.03 Da)

Parent CAS

2784-27-2 (Unlabeled p-Hydroxyphenytoin)

Isomeric Purity

Typically supplied as a racemic mixture, though
CYP2C9 preferentially generates the (S)-
enantiomer.

Structural Labeling Logic

The "d5-13C3" labeling pattern is engineered for maximum stability and mass differentiation:

e Phenyl-d5: The non-hydroxylated phenyl ring is fully deuterated (5 deuterium atoms). This

ring is metabolically stable compared to the hydroxylated ring.

e Hydantoin-13C3: The three carbons of the hydantoin heterocyclic ring (C2, C4, C5) are

replaced with Carbon-13. This core labeling is chemically inert and resistant to metabolic

exchange.
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Figure 1: Relationship between the parent drug, the biological metabolite, and the engineered
internal standard.

Part 2: The Role in Bioanalysis (Why +8 Da?)
The "Cross-Talk" Problem

In LC-MS/MS, natural isotopes (Carbon-13, Oxygen-18) of the analyte can create a signal at
higher mass-to-charge (m/z) ratios.

e Scenario: Phenytoin samples often have high concentrations (10-20 pg/mL).

e Risk: If using a simple d3-labeled IS, the M+3 natural isotope abundance of the high-
concentration analyte can "bleed" into the IS channel, falsely elevating the IS signal and
causing negative bias in quantification.

The d5-13C3 Solution

The +8 Da mass shift moves the Internal Standard's signal completely beyond the natural
isotopic envelope of the analyte.

e Analyte (p-HPPH): m/z 267.1 (Negative Mode)
e IS (d5-13C3): m/z 275.1

e Result: Zero interference, even at upper limits of quantification (ULOQ), ensuring linear
calibration curves and robust reproducibility.
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Part 3: Metabolic Context & Mechanism

Phenytoin elimination is non-linear (Michaelis-Menten kinetics) and highly dependent on
CYP2Co.

e Major Pathway: CYP2C9 hydroxylates Phenytoin at the para position of one phenyl ring to
form p-HPPH.[1]

o Stereoselectivity: CYP2C9 produces ~95% (S)-p-HPPH.[2] CYP2C19 (the minor pathway)
produces both (R) and (S) enantiomers.[2]

¢ Clinical Relevance: The ratio of Phenytoin to p-HPPH is a direct phenotypic marker of
CYP2C9 activity. Poor Metabolizers (PM) accumulate Phenytoin, leading to toxicity
(nystagmus, ataxia).
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Figure 2: Metabolic pathway of Phenytoin. p-HPPH is the rate-limiting product for clearance
assessment.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Negative Electrospray lonization (ESI-), which provides superior
sensitivity for the hydantoin moiety compared to positive mode.

Sample Preparation (Protein Precipitation)

e Aliquot: Transfer 50 pL of human plasma into a 1.5 mL centrifuge tube.

e |S Addition: Add 20 pL of p-Hydroxyphenytoin-d5-13C3 working solution (e.g., 500 ng/mL in
methanol).

» Precipitation: Add 150 pL of Acetonitrile (ACN) containing 0.1% Formic Acid.
o Note: Acidification helps stabilize the phenolic moiety.
e Vortex & Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

e Dilution: Transfer 100 pL of supernatant to a vial and dilute with 100 pL of water (to match
initial mobile phase).

LC-MS/MS Conditions

Parameter Setting

Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 pum)

) Water + 1mM Ammonium Acetate (pH adjusted
Mobile Phase A

to ~5.0)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
lonization ESI Negative Mode (ESI-)
MRM Transition (Analyte) m/z 267.1 — 224.1 (Loss of HNCO)
MRM Transition (IS) m/z 275.1 - 232.1 (Equivalent loss +8 Da)
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Protocol Workflow Diagram

Plasma Sample
(50 pL)

:

Spike IS:
p-HPPH-d5-13C3

l

Protein Precipitation
(ACN + 0.1% FA)

l

Centrifuge
15,0009, 10 min

upernatant

LC Injection
(C18 Column)

RM: 275.1 -> 232.1

MS/MS Detection
(ESI Negative Mode)

Click to download full resolution via product page
Figure 3: Step-by-step bioanalytical workflow for p-HPPH quantification.

Part 5: References
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of Medicine. Available at: [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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